molecular formula C11H8ClNO2 B2580262 2-(5-Chloroquinolin-8-yl)acetic acid CAS No. 1564787-54-7

2-(5-Chloroquinolin-8-yl)acetic acid

Cat. No. B2580262
CAS RN: 1564787-54-7
M. Wt: 221.64
InChI Key: POIRXGXUELQJCU-UHFFFAOYSA-N
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Description

“2-(5-Chloroquinolin-8-yl)acetic acid” is a chemical compound with the CAS Number: 1564787-54-7 . It has a molecular weight of 221.64 and its IUPAC name is 2-(5-chloroquinolin-8-yl)acetic acid .


Synthesis Analysis

The synthesis of quinoline compounds, such as “2-(5-Chloroquinolin-8-yl)acetic acid”, has been a subject of interest in the field of organic chemistry . Various synthesis protocols have been reported in the literature for the construction of this scaffold . Classical synthesis protocols like Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .


Molecular Structure Analysis

The molecular structure of “2-(5-Chloroquinolin-8-yl)acetic acid” is represented by the InChI code: 1S/C11H8ClNO2/c12-9-4-3-7(6-10(14)15)11-8(9)2-1-5-13-11/h1-5H,6H2,(H,14,15) . This indicates that the compound contains a quinoline ring substituted by a chloro group at position 5 and an acetic acid group at position 2 .


Physical And Chemical Properties Analysis

“2-(5-Chloroquinolin-8-yl)acetic acid” is a powder at room temperature . The compound’s storage temperature is normal .

Scientific Research Applications

Catalytic Applications

A study on chiral Pt(II)/Pd(II) pincer complexes illustrates the utilization of a similar quinoline derivative in catalytic asymmetric aldol and silylcyanation reactions. This research demonstrates the synthesis of a chiral C2-symmetric NCN ligand and its application in forming complexes with platinum and palladium. These complexes exhibit intramolecular C–H⋯Cl hydrogen bonding and are used as asymmetric catalysts in aldol reactions between methyl isocyanoacetate and aldehydes, as well as in the silylcyanation of aldehydes (Yoon et al., 2006).

Synthesis and Biological Activity

Another relevant study focuses on the synthesis and biological activity of 2-[2-(7-chloroquinolin-4-ylthio)-4-methylthiazol-5-yl]-N-phenylacetamide derivatives. These derivatives are synthesized through a novel series involving the substitution with 2-mercapto-4-methyl-5-thiazoleacetic acid at position 4 of 4,7-dichloroquinoline. These compounds are tested in vitro and in vivo for their potential antimalarial and anticancer activities, showcasing the application of chloroquinoline derivatives in developing therapeutic agents (Ramírez et al., 2020).

Green Chemistry Approaches

A study on the synthesis of substituted 5-(2-chloroquinolin-3-yl)-3-phenyl-4,5-dihydroisoxazolines under ultrasound irradiation in an aqueous acetic acid solution highlights a green chemistry approach. This method offers advantages such as operational simplicity, higher yield, and environmental friendliness. The resulting isoxazolines were characterized, demonstrating an efficient and eco-friendly synthetic route for chloroquinoline derivatives (Tiwari et al., 2011).

Antimicrobial Applications

Research into the antimicrobial activity of succinimido(2-aryl-4-oxo-3-{((quinolin-8-yloxy)acetyl)amino}-1,3-thiazolidin-5-yl)acetates reveals the potential of quinoline derivatives in antimicrobial applications. This study involves synthesizing compounds that exhibit significant inhibition of bacterial and fungal growth, indicating their utility in developing new antimicrobial agents (Ahmed et al., 2006).

Safety and Hazards

The safety information for “2-(5-Chloroquinolin-8-yl)acetic acid” indicates that it has a GHS07 pictogram . The signal word is “Warning” and the hazard statements include H315, H319, and H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

2-(5-chloroquinolin-8-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO2/c12-9-4-3-7(6-10(14)15)11-8(9)2-1-5-13-11/h1-5H,6H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POIRXGXUELQJCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)CC(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-Chloroquinolin-8-yl)acetic acid

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